Navigating the Scaffold: Technical Specifications and Sourcing Strategy for Octahydrofuro[2,3-c]pyridine
Navigating the Scaffold: Technical Specifications and Sourcing Strategy for Octahydrofuro[2,3-c]pyridine
Executive Summary
Compound: Octahydrofuro[2,3-c]pyridine CAS: 1214875-35-0 (Typically refers to the cis-fused racemate or specific cis-isomer hydrochloride) Class: Bicyclic Saturated Heterocycle / Fragment-Based Drug Discovery (FBDD) Scaffold
This technical guide addresses the sourcing, quality control, and synthetic application of Octahydrofuro[2,3-c]pyridine. As the pharmaceutical industry shifts from flat, aromatic-heavy compounds toward sp³-rich architectures to improve physicochemical properties (solubility, metabolic stability), this bicyclic ether-amine scaffold has emerged as a critical building block. It offers defined vectors for substituent exit, restricted conformational flexibility compared to linear analogs, and a balanced lipophilic profile.
Part 1: The Chemical Rationale[1]
"Escaping Flatland"
The octahydrofuro[2,3-c]pyridine scaffold represents a strategic move away from "flat" medicinal chemistry. Unlike its aromatic counterpart (furo[2,3-c]pyridine), the octahydro variant possesses a high Fraction of sp³ carbons (Fsp³).
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Stereochemical Definition: The CAS 1214875-35-0 generally refers to the cis-fused system (racemic or enantiopure). The cis-fusion (where protons at the bridgehead carbons 3a and 7a are on the same face) is thermodynamically favored in this [4.3.0] bicyclic system and provides a "cup-shaped" topography.
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Vector Analysis: The secondary amine (N6) allows for diversification. The fused tetrahydrofuran ring acts as a hydrogen bond acceptor (HBA) mimic and a metabolically robust ether linkage, often serving as a bioisostere for morpholine or cyclic ethers.
Biological Relevance
This scaffold is increasingly prevalent in kinase inhibitors (targeting the ATP binding pocket where shape complementarity is key) and GPCR ligands. The bicyclic core restricts the rotation of the pendant groups, reducing the entropic penalty upon protein binding.
Part 2: Sourcing Intelligence & Quality Control
Supplier Landscape
While major catalog houses list this CAS, "on-demand" synthesis is common. High-reliability suppliers for this specific sp³-rich fragment include specialists in heterocyclic chemistry.
Recommended Supplier Tiers:
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Tier 1 (Specialists): Enamine, PharmaBlock, WuXi AppTec. (Likely to have the specific stereoisomer validated).
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Tier 2 (Aggregators): MolPort, eMolecules (Useful for price comparison, but verify the source lab).
Procurement Specifications (The "Golden Batch")
When ordering CAS 1214875-35-0, you must specify the following to avoid receiving the wrong isomer or salt form:
| Parameter | Specification Requirement | Rationale |
| Stereochemistry | Cis-Fused (Relative stereochem confirmed) | The trans-fused system is highly strained and difficult to access. Ensure the CoA states cis. |
| Chirality | Racemic vs. Enantiopure | CAS 1214875-35-0 is often treated as the racemate. If you need the (3aR, 7aS) enantiomer, request Chiral HPLC data. |
| Salt Form | Hydrochloride (HCl) | The free base is an oil and prone to air oxidation over time. The HCl salt is a stable, crystalline solid. |
| Purity | >95% (H-NMR & LCMS) | Impurities from synthesis (often partially reduced intermediates) can interfere with coupling reactions. |
QC Protocol: Self-Validating the Material
Upon receipt, do not rely solely on the Certificate of Analysis. Perform this rapid validation:
Protocol 1: Stereochemical Verification via 1H-NMR
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Solvent: DMSO-d6 or CDCl3 (with free base).
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Diagnostic Signal: Focus on the bridgehead protons (H-3a and H-7a).
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Cis-fusion: typically shows a smaller coupling constant (
) due to the dihedral angle. -
Trans-fusion: would show a larger diaxial-like coupling (
), though this isomer is rare.
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Validation: If the bridgehead signals are multiplets with width < 15Hz, you likely have the cis-isomer.
Part 3: Synthetic Utility & Handling
Reactivity Profile
The molecule contains a nucleophilic secondary amine (N6). The oxygen at position 1 is an ether and is generally inert under standard coupling conditions.
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pKa: Estimated ~9.5 (typical for cyclic secondary amines).
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Nucleophilicity: Moderate to High. Steric hindrance is low around the nitrogen.
Experimental Protocol: Reductive Amination (General Procedure)
This is the most common reaction to attach this scaffold to a core.
Materials:
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Octahydrofuro[2,3-c]pyridine HCl (1.0 equiv)
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Aldehyde/Ketone Partner (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Dichloromethane (DCM) or DCE
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Triethylamine (TEA) (1.0 equiv, to neutralize the HCl salt)
Step-by-Step:
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Free Base Generation (In-situ): Suspend the amine HCl salt in DCM. Add TEA (1.0 equiv) and stir for 10 mins until the solution clarifies.
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Imine Formation: Add the aldehyde partner. If the aldehyde is unreactive, add a catalytic amount of acetic acid and stir for 30-60 mins.
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Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.
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Quench: Quench with saturated aqueous NaHCO₃.
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Workup: Extract with DCM (3x). The product is usually in the organic layer.
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Purification: Flash chromatography (MeOH/DCM gradient).
Part 4: Synthesis of the Scaffold (If Sourcing Fails)
If commercial supply is unavailable, the scaffold can be synthesized via the "Piperidone Route" (adapted from Benchchem and Heterocycles literature).
Synthetic Pathway Visualization
The following diagram outlines the logical flow from commodity starting materials to the final scaffold.
Figure 1: Synthetic workflow for accessing the cis-fused octahydrofuro[2,3-c]pyridine scaffold starting from N-Boc-4-piperidone.
Critical Process Parameters
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Step 2 (Deconjugation): Moving the double bond from the
position to the position is thermodynamically unfavorable. High temperatures and DBU are required. -
Step 3 (Cyclization): The selenolactonization establishes the cis-stereochemistry across the bridgehead. This is the stereodefining step.
Part 5: Application Logic
The following diagram illustrates where this scaffold fits into a Drug Discovery logic flow, highlighting its advantages over traditional piperidines.
Figure 2: Decision logic for selecting octahydrofuro[2,3-c]pyridine in Lead Optimization.
